(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one
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Overview
Description
(7S)-7-Methyl-6-azaspiro[34]octan-5-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a four-membered ring
Mechanism of Action
Mode of Action
It is known that the azaspiro[34]octane scaffold is a key synthetic intermediate in several total syntheses .
Biochemical Pathways
The biochemical pathways affected by (7S)-7-Methyl-6-azaspiro[3It’s worth noting that nitrogen-containing heterocycles, such as this compound, are implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and the availability of methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a cyclizing agent under controlled conditions. For example, the precursor can be a linear or cyclic compound that undergoes intramolecular cyclization to form the spiro junction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of its rings.
(1R,7S)-Bicyclo[5.2.0]nonan-4-one: Another spirocyclic compound with a different ring system and chemical properties.
Uniqueness
(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
(7S)-7-methyl-6-azaspiro[3.4]octan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-5-8(3-2-4-8)7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWIPEVIJJSOJY-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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